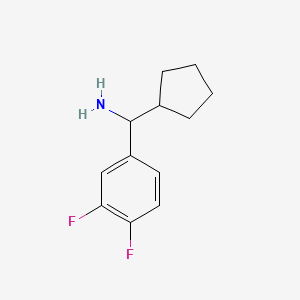

Cyclopentyl(3,4-difluorophenyl)methanamine

描述

属性

IUPAC Name |

cyclopentyl-(3,4-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2N/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8,12H,1-4,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDZCJDSWOIBHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC(=C(C=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis via Nucleophilic Aromatic Substitution and Reductive Amination

This approach involves initially synthesizing a cyclopentyl precursor, functionalizing it with a difluorophenyl group, and then performing reductive amination to obtain the target compound. The key steps include:

- Preparation of cyclopentyl halides or derivatives: Starting from cyclopentanol, conversion to cyclopentyl halides (e.g., bromide or chloride) using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

- Introduction of the difluorophenyl group: Employing nucleophilic aromatic substitution (SNAr) reactions with 2,4-difluorobenzonitrile or related intermediates, often catalyzed by copper or palladium catalysts.

- Conversion of nitrile to amine: Reduction of the nitrile group to the primary amine via catalytic hydrogenation using Pd/C under hydrogen atmosphere.

- A study demonstrated the use of Suzuki-Miyaura coupling to attach the difluorophenyl group to a cyclopentyl boronic acid derivative, followed by reduction of nitrile groups to amines, achieving high yields and purity.

Reductive Amination Strategy

- Reacting cyclopentyl aldehyde or ketone with 3,4-difluoroaniline or its derivatives in the presence of reducing agents like sodium cyanoborohydride (NaBH₃CN) or hydrogen gas over a palladium catalyst.

- This method allows direct formation of the methanamine linkage with high selectivity.

- This approach is efficient for introducing the amino group at the methylene position, especially when starting from cyclopentyl aldehyde intermediates, which can be prepared via oxidation of cyclopentanol.

One-Pot Multi-Component Reactions

- Combining cyclopentane derivatives, difluorobenzonitrile, and amination reagents in a single reaction vessel.

- Utilizing microwave irradiation to accelerate the process, often under solvent-free or minimal solvent conditions.

- Microwave-assisted synthesis has been successfully employed to synthesize similar compounds, reducing reaction times and improving yields.

Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution + reduction | Cyclopentyl halide, 2,4-difluorobenzonitrile | PBr₃, Pd/C, H₂ | Reflux, hydrogenation | High yield, selective | Multi-step, requires purification |

| Reductive amination | Cyclopentyl aldehyde, 3,4-difluoroaniline | NaBH₃CN, Pd catalyst | Room temp to 60°C | Direct, efficient | Requires aldehyde intermediate |

| One-pot microwave synthesis | Cyclopentane derivative, difluorobenzonitrile | Microwave reactor, base | Microwave irradiation | Fast, environmentally friendly | Scale-up challenges |

Notes on Optimization and Purification

- Catalysts: Palladium-based catalysts (Pd/C, Pd(OH)₂) are preferred for hydrogenation steps.

- Solvents: Common solvents include tetrahydrofuran (THF), ethanol, or acetonitrile, depending on the reaction step.

- Purification: Flash chromatography on silica gel using hexanes/ethyl acetate mixtures ensures high purity of the final product.

化学反应分析

Types of Reactions

Cyclopentyl(3,4-difluorophenyl)methanamine can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl(3,4-difluorophenyl)methanone, while reduction may yield cyclopentyl(3,4-difluorophenyl)methanol.

科学研究应用

Pharmacological Potential

Cyclopentyl(3,4-difluorophenyl)methanamine acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . This mechanism involves the inhibition of neurotransmitter reuptake, leading to increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft. The implications of this action are significant for treating several psychiatric disorders:

- Depression : Its SNDRI properties suggest potential efficacy in alleviating symptoms of depression.

- Anxiety Disorders : Increased neurotransmitter levels can contribute to reduced anxiety.

- Attention Deficit Hyperactivity Disorder (ADHD) : The compound may offer therapeutic benefits for individuals with ADHD due to its impact on neurotransmitter dynamics.

Chemical Research

Beyond its pharmacological applications, this compound serves as a reagent and intermediate in the synthesis of other chemical compounds. Its role in chemical research includes:

- Synthesis of Novel Compounds : It can be utilized to develop new drugs or materials by serving as a building block in organic synthesis.

- Mechanistic Studies : Understanding its reactivity and interaction with other chemical species can provide insights into reaction mechanisms and pathways .

Case Study 1: Therapeutic Efficacy in Animal Models

Research conducted on animal models has demonstrated that this compound exhibits antidepressant-like effects comparable to established antidepressants. In these studies, treated animals showed significant improvements in behavioral tests indicative of reduced depressive symptoms.

Case Study 2: Binding Affinity Studies

Comparative studies have evaluated the binding affinities of this compound against various neurotransmitter transporters. Results indicate that the compound possesses a higher affinity for serotonin and norepinephrine transporters compared to similar compounds lacking fluorine substitutions. This enhanced binding profile may contribute to its therapeutic potential.

作用机制

The mechanism of action of Cyclopentyl(3,4-difluorophenyl)methanamine involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and potentially alleviating symptoms of depression and other disorders. The molecular targets include the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical attributes of Cyclopentyl(3,4-difluorophenyl)methanamine with related compounds:

Table 1: Structural and Physicochemical Profiles

Key Observations :

- Cyclopentyl vs. Cyclopropyl : The cyclopentyl group in the target compound increases steric bulk and lipophilicity (LogP ~2.5) compared to the smaller cyclopropyl analog (LogP ~2.1) . This may enhance membrane permeability but reduce aqueous solubility.

- Fluorine Substitution : The 3,4-difluorophenyl group is a common motif in GPCR antagonists (e.g., MCHR1 inhibitors in ), where fluorine atoms enhance metabolic stability and modulate electron-withdrawing effects .

- Pyrrolidine vs. Cyclopentyl : The pyrrolidine-containing analog () has a lower LogP (1.8) due to the polar amine within the ring, suggesting divergent pharmacokinetic profiles .

生物活性

Cyclopentyl(3,4-difluorophenyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of targeting specific protein kinases and its implications in cancer treatment. This article provides a detailed examination of its biological activity, synthesizing data from various studies.

Chemical Structure and Properties

This compound features a cyclopentyl group attached to a 3,4-difluorophenyl moiety through a methanamine linkage. The presence of fluorine atoms in the phenyl ring is significant for enhancing the compound's biological activity due to their electronegative nature, which can influence molecular interactions.

Research indicates that compounds similar to this compound can act as inhibitors of various kinases involved in cancer progression. For instance, studies have shown that modifications in the structure can lead to significant inhibitory effects on Bcr-Abl, BTK, and FLT3-ITD kinases. These kinases play crucial roles in signaling pathways that regulate cell proliferation and survival.

Inhibitory Activity

The inhibitory activity of this compound has been evaluated through various assays. For example:

- Bcr-Abl Kinase : Compounds with similar structures have shown IC50 values in the nanomolar range (e.g., IC50 = 70 nM) against Bcr-Abl, indicating potent inhibition .

- BTK Kinase : Other derivatives have demonstrated IC50 values around 0.41 μM for BTK inhibition, suggesting that this compound could exhibit comparable activity .

- FLT3-ITD : The compound's potential efficacy against FLT3-ITD mutations has been highlighted with IC50 values approximately 0.38 μM .

Biological Activity Summary Table

| Compound | Target Kinase | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | Bcr-Abl | 0.070 | |

| Similar Derivative | BTK | 0.41 | |

| Similar Derivative | FLT3-ITD | 0.38 |

Case Studies

- Leukemia Models : In vitro studies using leukemia cell lines (e.g., K562) have shown that this compound and its analogs significantly inhibit cell proliferation at low concentrations. This is particularly relevant for patients with chronic myeloid leukemia (CML), where resistance to first-line therapies is common .

- Apoptosis Induction : Flow cytometry assays revealed that certain derivatives induce apoptosis in cancer cell lines such as MCF-7 and Ramos by increasing caspase activity, indicating their potential as anticancer agents .

常见问题

Basic: What synthetic methodologies are most effective for preparing Cyclopentyl(3,4-difluorophenyl)methanamine?

Answer:

The synthesis typically involves reductive amination or catalytic hydrogenation. For example:

- Reductive amination : React 3,4-difluorobenzaldehyde with cyclopentylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–6). This method is efficient for secondary amine formation .

- Catalytic hydrogenation : Use a palladium or platinum catalyst to reduce a Schiff base intermediate derived from 3,4-difluorophenyl ketone and cyclopentylamine. Reaction conditions (e.g., H₂ pressure, solvent polarity) must be optimized to avoid over-reduction .

Basic: How can researchers characterize the purity and structural identity of this compound?

Answer:

Standard characterization includes:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of cyclopentyl protons (δ 1.5–2.5 ppm) and aromatic fluorine-coupled splitting patterns (δ 6.8–7.2 ppm). ¹⁹F NMR can resolve ortho/meta fluorine shifts .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 253.12 for C₁₂H₁₅F₂N).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Basic: What are the solubility and stability profiles of this compound under standard laboratory conditions?

Answer:

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or methanol. Limited solubility in water (<0.1 mg/mL at 25°C) due to the hydrophobic cyclopentyl group .

- Stability : Stable at room temperature for 6–12 months when stored in airtight containers under inert gas (N₂/Ar). Degrades under strong acidic conditions (pH < 2) via amine protonation and potential ring-opening .

Advanced: How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Answer:

Chiral resolution methods include:

- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts during reductive amination to induce asymmetry. Enantiomeric excess (ee) >90% has been reported with Ru-BINAP complexes .

- Chromatographic separation : Employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Retention times vary significantly for (R)- and (S)-enantiomers .

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in medicinal chemistry?

Answer:

- Substituent modulation : Replace the cyclopentyl group with cyclohexyl or bicyclic analogs to assess steric effects on receptor binding. Fluorine substitution patterns (3,4-difluoro vs. 2,4-difluoro) impact electronic properties and bioactivity .

- Pharmacophore modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors or monoamine oxidases. Validate with in vitro assays (IC₅₀ measurements) .

Advanced: How should researchers address contradictions in reported solubility or stability data for this compound?

Answer:

- Reproducibility checks : Repeat experiments under documented conditions (solvent grade, temperature, pH). For example, discrepancies in aqueous solubility may arise from residual salts or humidity .

- Advanced analytics : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility. Thermogravimetric analysis (TGA) can identify decomposition thresholds (>150°C) .

Advanced: What in vitro or in vivo models are suitable for studying the metabolic fate of this compound?

Answer:

- In vitro : Liver microsome assays (human or rodent) with LC-MS/MS to identify phase I metabolites (e.g., N-dealkylation, hydroxylation). CYP3A4 and CYP2D6 are primary metabolizing enzymes .

- In vivo : Administer radiolabeled compound (¹⁴C) to rodents, followed by plasma/tissue analysis via accelerator mass spectrometry (AMS). Biliary excretion is expected due to moderate logP (~2.8) .

Advanced: How does the cyclopentyl moiety influence the compound’s pharmacokinetic properties compared to cyclopropyl analogs?

Answer:

- Lipophilicity : Cyclopentyl increases logP by ~0.5 units versus cyclopropyl, enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Metabolic stability : Cyclopentyl slows oxidative metabolism (longer t₁/₂ in microsome assays) due to reduced ring strain compared to cyclopropyl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。